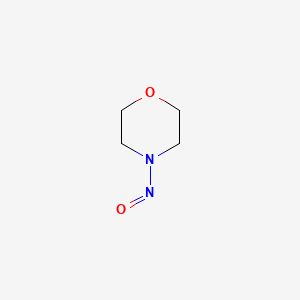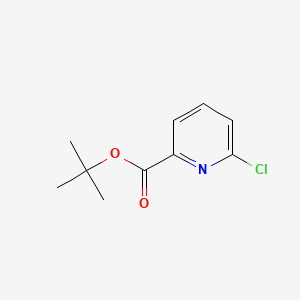
tert-Butyl 6-chloropicolinate
Descripción general
Descripción
“tert-Butyl 6-chloropicolinate” is a chemical compound with the CAS Number: 1280786-59-5 . It has a molecular weight of 213.66 and its IUPAC name is tert-butyl 6-chloro-2-pyridinecarboxylate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “tert-Butyl 6-chloropicolinate” is 1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“tert-Butyl 6-chloropicolinate” is a solid compound . It is stored at a temperature between 2-8°C in an inert atmosphere .
Aplicaciones Científicas De Investigación
Synthesis of Aminonicotinate Derivatives
tert-Butyl 6-chloropicolinate serves as an intermediate in the synthesis of aminonicotinate derivatives, crucial for pharmaceutical and agrochemical applications. Wright (2012) detailed the preparation of tert-butyl esters of various aminonicotinic acids from chloronicotinic acids, showcasing the versatility of tert-butyl 6-chloropicolinate in synthesizing compounds with potential bioactivity S. Wright, 2012.
Organic Synthesis and Chemical Transformations
Kumar and Kaushik (2007) explored the use of tert-butyl-N-chlorocyanamide, a compound related to tert-butyl 6-chloropicolinate, in various organic transformations. This work highlights the chemical's role in facilitating chlorination and oxidation reactions, pivotal in organic synthesis Vinod Kumar & M. P. Kaushik, 2007.
Phytoremediation
Yu and Gu (2006) investigated the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows, indicating the environmental implications of tert-butyl compounds in phytoremediation. This study provides insights into how tert-butyl derivatives, like 6-chloropicolinate, might interact with plant systems and contribute to environmental detoxification processes Xiao-Zhang Yu & J. Gu, 2006.
Evaluation of tert‐Butyl Isosteres
Westphal et al. (2015) evaluated tert-butyl isosteres, including tert-butyl 6-chloropicolinate, for their physicochemical and pharmacokinetic properties. This research is significant for drug discovery, providing alternatives to the tert-butyl group to optimize drug candidates' properties Matthias V. Westphal et al., 2015.
Whole Cell Biosynthesis
Liu et al. (2018) demonstrated the whole cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, highlighting the compound's role as a key intermediate in synthesizing statin drugs. This study underscores the application of tert-butyl 6-chloropicolinate in biocatalysis and pharmaceutical manufacturing Zhi‐Qiang Liu et al., 2018.
One-Pot Amination
Kandalkar et al. (2013) developed a one-pot method for synthesizing tert-butyl 6-aminonicotinate, demonstrating the utility of tert-butyl 6-chloropicolinate in streamlining synthetic pathways for the efficient production of important nitrogen-containing heterocycles Sachin R. Kandalkar et al., 2013.
Catalysis and Chemical Reactions
Research has shown the catalytic properties of tert-butyl compounds in chemical reactions, including oxidation processes. For example, studies on oxorhenium(V) dithiolates catalyzed oxidation by tert-butyl hydroperoxide demonstrate the potential of tert-butyl 6-chloropicolinate in facilitating sulfoxide and sulfone production, highlighting its relevance in environmental and synthetic chemistry Ying Wang et al., 2002.
Safety and Hazards
Direcciones Futuras
While specific future directions for “tert-Butyl 6-chloropicolinate” were not found, there are studies on the modulation of supramolecular structure by stepwise removal of tert-butyl groups . This suggests potential future research directions in understanding the influence of tert-butyl groups on molecular structures.
Mecanismo De Acción
Target of Action
The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its use in chemical transformations .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group is known to have a unique reactivity pattern, which could potentially influence the compound’s effects at the molecular and cellular level .
Propiedades
IUPAC Name |
tert-butyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPHJLOQDYBPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682490 | |
| Record name | tert-Butyl 6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-chloropicolinate | |
CAS RN |
1280786-59-5 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)


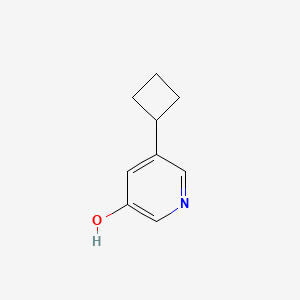
![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)
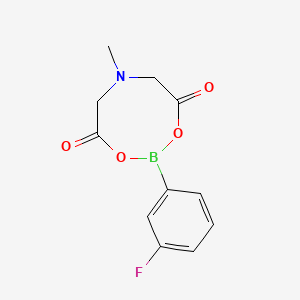
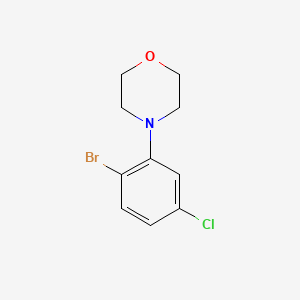
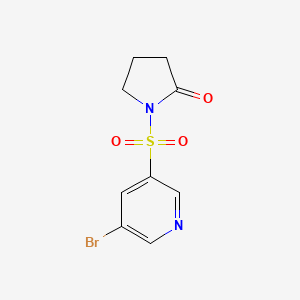
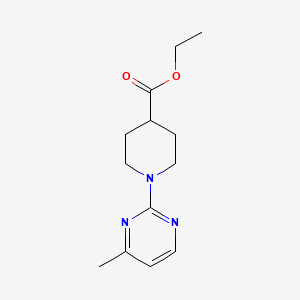


![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)
